(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE
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Overview
Description
(Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring system, which is a fused ring structure consisting of a benzene ring and a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through the esterification of the benzodioxole ring with a suitable carboxylic acid derivative.
Formation of the Amino Group: The amino group can be introduced through the reaction of the benzodioxole derivative with an amine, such as aniline, under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through the reaction of the amino derivative with a chlorobenzene derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but with optimized reaction conditions and catalysts to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodioxole derivatives, while reduction may yield reduced amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique chemical structure may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, the compound is used as an intermediate in the synthesis of various chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(4-METHYLPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE
- (Z)-[AMINO(4-FLUOROPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE
- (Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE
Uniqueness
The uniqueness of (Z)-[AMINO(4-CHLOROPHENYL)METHYLIDENE]AMINO 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4/c16-11-4-1-9(2-5-11)14(17)18-22-15(19)10-3-6-12-13(7-10)21-8-20-12/h1-7H,8H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADSWXUCALUZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)ON=C(C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O/N=C(/C3=CC=C(C=C3)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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